2-(ethylsulfonyl)-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine
Description
This compound features a 1,3-thiazole core substituted at positions 2, 4, and 3. Key structural elements include:
- 2-(Ethylsulfonyl): A sulfonyl group contributing to electron-withdrawing effects and metabolic stability.
- 4-[(4-Methylphenyl)Sulfonyl] (Tosyl): Enhances hydrophobicity and may influence receptor binding.
Synthesis likely involves cyclization and electrophilic substitution, as seen in analogous thiazole derivatives (e.g., 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine via cyclization of p-nitro acetophenone and thiourea) .
Properties
IUPAC Name |
2-ethylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S3/c1-3-26(20,21)17-19-16(15(25-17)18-11-13-5-4-10-24-13)27(22,23)14-8-6-12(2)7-9-14/h4-10,18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYJLGORVPNZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(ethylsulfonyl)-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, sulfonyl groups, and a furan moiety, which contribute to its unique reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 426.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5S3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | This compound |
| Structural Features | Thiazole ring, sulfonyl groups, furan moiety |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve inhibition of bacterial enzyme activity by binding to active sites or allosteric sites on target enzymes .
Anticancer Properties
The compound has also been studied for its anticancer potential. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and lung cancer. For instance, derivatives of thiazole compounds similar to this compound exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells . The proposed mechanism includes the modulation of signal transduction pathways that are crucial for cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical metabolic pathways or alter receptor functions. This modulation can lead to downstream effects on cell signaling and metabolic processes, ultimately affecting cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of thiazole-based compounds in clinical settings:
- Case Study on Anticancer Activity : A study evaluated various thiazole derivatives' cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound demonstrated significant anticancer activity with varying degrees of potency .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings suggested that the incorporation of sulfonyl groups enhanced the antibacterial activity compared to non-sulfonated analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations :
Core Heterocycle :
- Thiazole derivatives (e.g., target compound, SSR125543A) are associated with receptor antagonism (e.g., CRF1) , while triazole analogues exhibit anti-inflammatory effects .
- The electron-deficient thiazole core may enhance binding to enzymatic targets compared to triazoles.
Sulfonyl Groups :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
